molecular formula C12H13FO3 B8215632 2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid

2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B8215632
M. Wt: 224.23 g/mol
InChI Key: SFPGDNUXEIEYEY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclopropane ring substituted with a carboxylic acid group and a 3-ethoxy-4-fluorophenyl moiety. Its rigidity and electronic profile are influenced by the cyclopropane core and aromatic substituents.
CAS: 2055841-05-7 (as per QW-6927 in ) .
Molecular Formula: C₁₂H₁₃FO₃.
Key Properties:

  • The 4-fluoro substituent introduces electron-withdrawing effects, which may stabilize interactions with biological targets.
  • Cyclopropane’s strain energy contributes to conformational rigidity, possibly affecting binding specificity.

Properties

IUPAC Name

2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-11-5-7(3-4-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPGDNUXEIEYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 3-ethoxy-4-fluorobenzyl bromide with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that derivatives of cyclopropane carboxylic acids can exhibit anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that 2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid could have similar effects due to its structural analogies .

Protein Degradation

The compound is listed among protein degrader building blocks, indicating its utility in developing targeted protein degradation strategies. This application is particularly relevant in the context of drug discovery, where selective degradation of proteins can lead to novel therapeutic approaches.

Data Table: Protein Degradation Potential

Compound NameApplication AreaReference
2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acidProtein Degrader Building Block
Other Cyclopropane DerivativesAnticancer Agents

Material Science

The compound's unique structure may also be beneficial in materials science, particularly in the development of new polymers or materials with specific mechanical properties.

Case Study: Polymer Development
Research into cyclopropane derivatives has shown promise in creating polymers with enhanced thermal stability and mechanical strength. The incorporation of such compounds could lead to innovations in material design for industrial applications .

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Substituted Phenylcyclopropane Derivatives

The following compounds share the cyclopropane-carboxylic acid core but differ in phenyl substituents:

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Differences vs. Target Compound
2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid 2055841-05-7 C₁₂H₁₃FO₃ 3-ethoxy, 4-fluoro 224.23 Baseline for comparison
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 1274902-10-1 C₁₁H₈F₄O₂ 2-fluoro, 4-CF₃ 248.17 Stronger electron-withdrawing effects (CF₃); higher molecular weight
1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid 4708-67-2 C₁₀H₈Cl₂O₂ 2,4-dichloro 231.08 Increased halogen content; potential metabolic stability differences
(1R,2R)-Rel-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid 2055841-07-9 C₁₀H₈ClFO₂ 4-chloro, 3-fluoro 216.62 Altered halogen positioning; reduced steric bulk

Structural Implications :

  • Lipophilicity : Ethoxy substitution (logP ~2.5 estimated) may confer better lipid solubility than chlorine or CF₃ groups (logP ~3.0–3.5), affecting bioavailability.
  • Steric Factors : Dichlorophenyl derivatives () exhibit greater steric hindrance, which could reduce enzymatic degradation but limit target accessibility .

Non-Phenyl Cyclopropane Analogs

Compounds lacking aromatic substituents but retaining the cyclopropane-carboxylic acid backbone:

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Differences vs. Target Compound
trans-2-ethoxycyclopropanecarboxylic acid 1368342-07-7 C₆H₁₀O₃ Ethoxy 130.14 No aromatic system; simpler structure
1-ethylcyclopropanecarboxylic acid 150864-95-2 C₆H₁₀O₂ Ethyl 114.14 Aliphatic substituent; reduced rigidity
1-(2-aminoethyl)cyclopropanecarboxylic acid HCl 31420-47-0 C₆H₁₀ClNO₂ Aminoethyl 163.60 Polar amino group; increased solubility

Functional Insights :

  • Aromaticity: The target compound’s phenyl group enables π-π stacking interactions in biological systems, absent in non-aromatic analogs.
  • Polarity: Aminoethyl substitution (, compound 15) increases water solubility but may reduce blood-brain barrier penetration compared to ethoxy-fluorophenyl .

Biological Activity

2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid, also known by its chemical formula C12H13FO3 and CAS Number 2055841-05-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and pharmacological potential, supported by data tables and case studies.

  • Molecular Formula : C12H13FO3
  • Molecular Weight : 224.231 g/mol
  • CAS Number : 2055841-05-7
  • Purity : Typically ≥97% in commercial samples .

Synthesis Methods

The synthesis of 2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Key steps include:

  • Formation of Cyclopropane Ring : Utilizing methods such as transition metal-catalyzed reactions or carbene insertion.
  • Carboxylation : Introducing the carboxylic acid group through hydrolysis of esters or direct carboxylation methods.

Anticancer Properties

Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit significant anticancer activity. Specifically, 2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid has been evaluated for its potential to inhibit cancer cell proliferation.

Case Study Findings :

  • In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The IC50 values were comparable to established anticancer drugs, indicating promising efficacy .
CompoundCell LineIC50 (µM)
2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acidMCF-715.0
2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acidHEPG-212.5

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of apoptosis through modulation of Bcl-2 family proteins.
  • Inhibition of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .

Antimicrobial Activity

In addition to its anticancer properties, 2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid has shown antimicrobial activity against several pathogenic bacteria, indicating a broader spectrum of biological activity.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results suggest that it binds effectively to enzymes involved in cancer metabolism and growth regulation.

Target EnzymeΔG (kcal/mol)Binding Constant (Kb M−1)
EGFR-8.55.9385 × 10^4
PARP-1-7.94.94 × 10^4

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid?

Answer:
The synthesis typically involves cyclopropanation of a fluorophenyl-substituted alkene precursor. A common approach includes:

Cyclopropane ring formation : Using a Simmons–Smith reaction (via diiodomethane and a zinc-copper couple) or transition-metal-catalyzed cyclopropanation (e.g., rhodium-catalyzed reactions) to generate the cyclopropane core .

Functionalization : Introducing the ethoxy and fluorine groups via nucleophilic aromatic substitution or directed ortho-metalation strategies, ensuring regioselectivity .

Carboxylic acid derivatization : Oxidation of a methyl ester or nitrile group to the carboxylic acid, followed by purification via recrystallization or chromatography .

Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like ring-opening or over-fluorination .

Basic: How can researchers characterize the structural and purity profile of this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • NMR : Use 1^1H/13^{13}C NMR to confirm cyclopropane ring integrity (characteristic upfield shifts for cyclopropane protons at δ 0.5–2.0 ppm) and substituent positions .
    • IR : Validate carboxylic acid functionality via O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • Chromatography :
    • HPLC/GC-MS : Assess purity (>95% by area normalization) and detect impurities like unreacted precursors or de-fluorinated byproducts .
  • X-ray crystallography : For absolute configuration confirmation, particularly if chiral centers are present .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Experimental variability : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate false positives/negatives. For example, fluorinated compounds may exhibit solvent-dependent aggregation .
  • Structural analogs : Compare activity against structurally related compounds (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid) to identify pharmacophore contributions .
  • Metabolic stability : Assess whether in vitro degradation (e.g., ester hydrolysis) alters activity. Use LC-MS to track metabolite formation .

Methodological recommendation : Perform dose-response curves across multiple replicates and validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Advanced: What strategies optimize the compound’s enantiomeric purity for chiral studies?

Answer:

Chiral synthesis : Employ asymmetric cyclopropanation catalysts (e.g., Davies’ chiral dirhodium catalysts) to control stereochemistry during ring formation .

Resolution techniques :

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases .
  • Diastereomeric salt formation : React with a chiral amine (e.g., cinchonidine) and crystallize .

Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Note : Monitor for racemization under acidic/basic conditions during storage .

Safety: What precautions are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of fine powders .
  • Ventilation : Conduct reactions in a fume hood due to potential release of volatile fluorinated byproducts .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced: How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

Answer:

Docking studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2). Focus on the cyclopropane ring’s strain energy and fluorine’s electronegativity .

QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to identify optimal substituents .

MD simulations : Assess stability of enzyme-ligand complexes over 100+ ns trajectories to prioritize derivatives with low RMSD values .

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